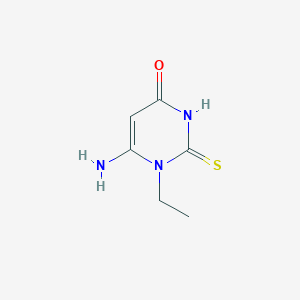

6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Overview and significance in heterocyclic chemistry

This compound occupies a prominent position within the broader context of heterocyclic chemistry, representing a sophisticated example of nitrogen-sulfur containing ring systems that have garnered substantial attention in contemporary organic synthesis. Heterocyclic chemistry accounts for nearly one-third of modern publications in organic chemistry, with dihydropyrimidinone derivatives constituting one of the most extensively studied classes within this domain. The significance of this particular compound stems from its structural similarity to naturally occurring nucleotide bases, which serve as fundamental building blocks of deoxyribonucleic acid and ribonucleic acid.

The compound demonstrates exceptional versatility in synthetic chemistry, particularly through its accessibility via multicomponent reactions such as the Biginelli condensation. This synthetic approach allows for the efficient construction of the dihydropyrimidine core structure while simultaneously introducing diverse substituents, making it an attractive target for combinatorial chemistry approaches. The presence of multiple reactive sites within the molecule, including the amino group at position 6 and the thioxo group at position 2, provides numerous opportunities for further functionalization and derivatization.

Research has demonstrated that this compound exhibits enhanced stability compared to its oxygen-containing analogs, with the thioxo group contributing to improved chemical resistance under various reaction conditions. The ethyl substitution at the nitrogen position introduces steric considerations that influence both the conformational preferences of the molecule and its interaction with biological targets, representing a critical structural feature that distinguishes this compound from other dihydropyrimidinone derivatives.

Historical context of research on dihydropyrimidinone derivatives

The foundation of dihydropyrimidinone chemistry traces back to the pioneering work of Pietro Biginelli in 1893, who first reported the synthesis of dihydropyrimidine derivatives through the condensation of ethyl acetoacetate, 3-hydroxybenzaldehyde, and thiourea under mildly acidic conditions using concentrated hydrochloric acid as a catalyst in ethanol. This seminal discovery established the groundwork for what would become one of the most important multicomponent reactions in heterocyclic chemistry, providing access to a vast array of structurally diverse dihydropyrimidinone compounds.

The historical development of research on dihydropyrimidinone derivatives has been marked by significant methodological advances over the past several decades. Matthews and colleagues extended the original Biginelli protocol by treating beta-keto esters with aldehydes and urea, demonstrating the general applicability of this synthetic approach. Subsequently, in 2004, Holla and coworkers published a one-pot synthesis of thiazolodihydropyrimidinones, expanding the scope of accessible structural variations through the condensation of benzaldehyde with 2,4-dichloro-5-fluoroacetophenones and thiourea under Claisen-Schmidt reaction conditions.

The evolution of synthetic methodologies has been accompanied by increasingly sophisticated understanding of structure-activity relationships within the dihydropyrimidinone family. Research conducted by Kappe in 2000 introduced alternative synthetic strategies beyond the traditional Biginelli condensation, employing enone intermediates that were condensed with protected urea or thiourea derivatives under neutral conditions. This advancement represented a significant departure from the acidic conditions typically required for Biginelli reactions, opening new avenues for the synthesis of acid-sensitive derivatives.

Contemporary research has focused extensively on green chemistry approaches to dihydropyrimidinone synthesis, with particular emphasis on solvent-free conditions and environmentally benign catalysts. The development of microwave-assisted synthesis has dramatically reduced reaction times while improving yields, making these compounds more accessible for large-scale preparation and industrial applications.

Chemical taxonomy and classification

This compound belongs to the broader class of heterocyclic compounds known as dihydropyrimidine derivatives, which are classified as six-membered nitrogen-containing heterocycles with partial saturation. Within this classification system, the compound is specifically categorized as a dihydropyrimidinone derivative due to the presence of the carbonyl group at position 4 of the pyrimidine ring. The thioxo substitution at position 2 further classifies this compound as a member of the thioxo-dihydropyrimidinone subclass, distinguishing it from the more common oxo-analogs.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name this compound providing explicit information about each structural feature. The molecular formula C₆H₉N₃OS reflects the presence of six carbon atoms, nine hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom, with a molecular weight of 171.22 grams per mole.

From a structural perspective, the compound can be further classified based on the substitution pattern around the pyrimidine ring. The amino group at position 6 introduces basicity to the molecule, while the thioxo group at position 2 provides nucleophilic character. The ethyl substitution at position 1 represents an alkyl modification that influences both the physical properties and biological activity of the compound. This specific substitution pattern creates a unique chemical environment that distinguishes this derivative from other members of the dihydropyrimidinone family.

The compound exhibits characteristics typical of both pyrimidine derivatives and amino acid analogs, allowing it to participate in diverse chemical reactions including nucleophilic substitution, condensation reactions, and hydrogen bonding interactions. The presence of multiple functional groups within a single molecular framework makes this compound particularly versatile for applications in medicinal chemistry and materials science.

Table 1: Chemical Classification of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Heterocyclic Compounds | Six-membered nitrogen-containing heterocycle |

| Secondary Class | Pyrimidine Derivatives | Dihydropyrimidinone subclass |

| Tertiary Class | Thioxo-substituted | 2-Thioxo-dihydropyrimidinone |

| Quaternary Class | Amino-substituted | 6-Amino-dihydropyrimidinone |

| Molecular Formula | C₆H₉N₃OS | Molecular Weight: 171.22 g/mol |

Structural relationship to 2-thiobarbituric acid derivatives

The structural relationship between this compound and 2-thiobarbituric acid derivatives represents a fundamental aspect of heterocyclic chemistry that provides insight into the broader family of sulfur-containing pyrimidine analogs. 2-Thiobarbituric acid, with its systematic name 2-thioxo-2,3-dihydropyrimidine-4,6(1H,5H)-dione, serves as the parent structure for a diverse array of biologically active compounds that share common structural motifs with the target compound.

The core structural similarity lies in the presence of the 2-thioxo-2,3-dihydropyrimidine framework, which forms the fundamental scaffold for both compound classes. In 2-thiobarbituric acid derivatives, this framework is substituted with carbonyl groups at positions 4 and 6, creating a barbituric acid-like structure with sulfur replacement at position 2. The this compound maintains the essential 2-thioxo-dihydropyrimidine core but differs in the substitution pattern, featuring an amino group at position 6 instead of a carbonyl group and an ethyl substitution at position 1.

Crystal structure analysis of related 2-thiobarbituric acid derivatives has revealed characteristic hydrogen bonding patterns that may be relevant to understanding the solid-state behavior of this compound. Studies of compounds such as buthalital and methitural have demonstrated that molecules in this structural class typically form hydrogen-bonded chains through nitrogen-hydrogen to oxygen interactions, resulting in characteristic ring motifs. These structural insights suggest that the amino group in the target compound may participate in similar hydrogen bonding interactions, potentially influencing both its physical properties and biological activity.

The presence of 5,5-substituted derivatives of 2-thiobarbituric acid in pharmaceutical applications provides additional context for understanding the potential significance of structural modifications within this compound family. Research has shown that barbituric acid derivatives form specific types of hydrogen-bonded chain structures, designated as types C-1 and C-2, with the C-2 type being less frequent but characterized by the employment of topologically equivalent carbonyl groups as hydrogen bond acceptors. The structural features of this compound suggest that it may adopt similar supramolecular arrangements in the solid state.

Table 2: Structural Comparison of 2-Thiobarbituric Acid and this compound

| Structural Feature | 2-Thiobarbituric Acid | This compound |

|---|---|---|

| Core Framework | 2-Thioxo-2,3-dihydropyrimidine | 2-Thioxo-2,3-dihydropyrimidine |

| Position 1 Substitution | Hydrogen | Ethyl group |

| Position 4 Substitution | Carbonyl group | Carbonyl group |

| Position 6 Substitution | Carbonyl group | Amino group |

| Molecular Formula | C₄H₄N₂O₂S | C₆H₉N₃OS |

| Hydrogen Bonding Capacity | N-H to O interactions | N-H to O and N-H to N interactions |

The evolutionary relationship between these compound classes extends beyond mere structural similarity to encompass functional and synthetic considerations. Both 2-thiobarbituric acid derivatives and this compound can be synthesized through multicomponent condensation reactions, although the specific starting materials and reaction conditions may differ. The shared synthetic accessibility through similar methodological approaches suggests common mechanistic pathways for their formation and potential for parallel synthetic development.

Furthermore, the biological significance of 2-thiobarbituric acid derivatives in pharmaceutical applications provides a valuable framework for understanding the potential therapeutic applications of related compounds such as this compound. The structural modifications present in the target compound, particularly the amino substitution at position 6 and the ethyl group at position 1, represent strategic alterations that may enhance biological activity while maintaining the fundamental pharmacophoric elements associated with the thiobarbituric acid scaffold.

Propriétés

IUPAC Name |

6-amino-1-ethyl-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-2-9-4(7)3-5(10)8-6(9)11/h3H,2,7H2,1H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNSLWRZHTXPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)NC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398382 | |

| Record name | 6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15468-21-0 | |

| Record name | 6-Amino-1-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 101992 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002703689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known by its CAS number 15468-21-0, is a thioxo derivative of dihydropyrimidinone that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities.

The molecular formula of this compound is C₆H₉N₃OS, with a molecular weight of 143.21 g/mol. It features a thione group (C=S), which is significant for its biological activity. The compound exhibits high gastrointestinal absorption but is not permeable to the blood-brain barrier, indicating its potential systemic effects without central nervous system penetration .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, an investigation into its antibacterial efficacy revealed significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested using agar diffusion methods where inhibition zones were measured:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These results indicate that the compound possesses considerable antimicrobial potential, making it a candidate for further development in therapeutic applications .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer activity of this compound. A study focused on its effects on various cancer cell lines demonstrated that it induces apoptosis in human cancer cells through the activation of caspase pathways. The compound showed IC50 values in the micromolar range against several cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 8.5 |

| MCF-7 (breast cancer) | 10.0 |

| A549 (lung cancer) | 7.0 |

These findings suggest that this compound may be useful in developing novel anticancer therapies .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thione group plays a crucial role in mediating these interactions, potentially through the formation of reactive sulfur species that can modify cellular proteins and nucleic acids. Additionally, the compound's structure allows it to participate in hydrogen bonding and pi-stacking interactions with biomolecules, enhancing its bioactivity.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of derivatives based on the core structure of this compound:

- Synthesis of Metal Complexes : One study synthesized gold(III) complexes with derivatives of this compound and evaluated their antimicrobial activity, finding enhanced efficacy compared to the free ligand .

- Combination Therapies : Another research explored the combination of this compound with conventional antibiotics to enhance their effectiveness against resistant bacterial strains .

Applications De Recherche Scientifique

Antitumor Activity

Research has indicated that derivatives of 6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antitumor properties. A study focused on the synthesis of pyrimidine derivatives demonstrated that these compounds could inhibit cancer cell proliferation effectively. The mechanism involves the disruption of cellular processes critical for tumor growth .

Antiviral Properties

Another promising application is in antiviral therapy. Compounds structurally related to this compound have shown efficacy against various viral infections. In vitro studies suggest that these compounds can interfere with viral replication mechanisms, making them potential candidates for antiviral drug development .

Calcium Channel Blockers

Certain derivatives have been identified as selective calcium channel blockers. These compounds can be utilized in treating hypertension and other cardiovascular diseases by modulating calcium influx in cardiac and smooth muscle cells .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can lead to various derivatives with enhanced biological activity. The modification of functional groups on the pyrimidine ring is a common approach to improving pharmacological properties.

Case Study 1: Antitumor Activity Evaluation

A study published in a peer-reviewed journal evaluated the antitumor effects of synthesized derivatives of this compound on different cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some derivatives showing IC50 values lower than standard chemotherapeutic agents .

Case Study 2: Antiviral Efficacy Testing

Another research effort focused on testing the antiviral activity of this compound against influenza virus strains. The study found that specific derivatives significantly reduced viral titers in infected cell cultures, suggesting their potential use as antiviral agents .

Data Table: Summary of Applications

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrimidinone Derivatives

Structural and Functional Differences

Table 1: Structural Comparison

| Compound Name | Substituents | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 6-Amino-1-ethyl-2-thioxo... | Ethyl, Amino, Thioxo | 171.22 | -NH₂, C=S, C=O |

| 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Methyl, Thioxo | 156.18 | C=S, C=O |

| 6-Ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Ethyl, Thioxo | 170.23 | C=S, C=O |

| 5,5′-(Phenylmethylene)bis(6-amino-1-ethyl-2-thioxo...) | Bis-ethyl, Methylene | ~400 | Two pyrimidinone units linked via methylene |

Key Observations

- Amino Group Impact: The amino group in the target compound enhances reactivity in cyclocondensation reactions, unlike the methyl or ethyl analogs .

Key Findings

- Antimicrobial Activity : The Au(III) complex of 6-methyl-2-thioxo... shows enhanced activity against S. aureus compared to the free ligand, suggesting metal coordination amplifies bioactivity .

- Enzyme Inhibition : Bis-thiobarbiturates derived from the target compound exhibit potent xanthine oxidase inhibition, likely due to their extended conjugation and hydrogen-bonding capacity .

Physicochemical Properties

- NMR Spectroscopy: The amino group in the target compound produces distinct ¹H NMR signals (~5–6 ppm for NH₂) and ¹³C NMR peaks at ~160–170 ppm for C=S and C=O . In 6-methyl-2-thioxo..., the absence of NH₂ simplifies the spectrum, with C=S and C=O resonances at 174.6 ppm and 163.0 ppm, respectively .

- IR Spectroscopy: The thioxo group in all analogs shows strong IR absorption at ~1200–1250 cm⁻¹, while the amino group introduces N–H stretches (~3300–3500 cm⁻¹) .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves:

- Condensation of thiourea with β-ketoesters or acetoacetic esters to form the 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one core.

- N-alkylation at the N-1 position with ethyl halides or ethylating agents to introduce the ethyl substituent.

This two-step approach is well-documented and allows for structural modifications at the N-1 position while preserving the thiopyrimidine core.

Step 1: Synthesis of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Core

The core compound is synthesized by the condensation of thiourea with ethyl acetoacetate or similar β-ketoesters under reflux conditions in methanol or ethanol, often in the presence of a base catalyst such as sodium methoxide or sodium ethoxide.

- Reaction conditions: Reflux in absolute methanol or ethanol.

- Molar ratios: Typically, a 2.5 to 3-fold molar excess of thiourea relative to the β-ketoester.

- Catalyst: Sodium methylate or sodium ethoxide (2.6–2.8 equivalents).

- Reaction time: Several hours until completion.

- Yield: Moderate to high yields (55%–82%) reported in literature for related compounds.

$$

\text{Ethyl acetoacetate} + \text{Thiourea} \xrightarrow[\text{NaOMe}]{\text{Reflux, MeOH}} 6\text{-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one}

$$

Step 2: N-1 Alkylation to Introduce the Ethyl Group

The N-1 position alkylation is achieved by reacting the 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with ethyl halides (e.g., ethyl bromide or ethyl chloride) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

- Reaction conditions: Stirring at 70–80 °C for 1 hour, followed by addition of ethyl halide and further stirring for 5 hours, then standing for 12 hours at room temperature.

- Base: Potassium carbonate (excess).

- Solvent: DMF.

- Work-up: Filtration, evaporation under vacuum, precipitation with cold water, recrystallization from acetone-DMF mixture.

- Yield: Typically 55%–82% for similar S-alkylated derivatives.

This method favors alkylation at the sulfur atom (S-alkylation) but can be adapted to favor N-alkylation by controlling reaction conditions and reagents.

Alternative Synthetic Routes

One-pot synthesis via Biginelli-type reaction: In some protocols, the pyrimidinone ring is constructed in a one-pot reaction involving benzaldehydes, urea or thiourea, and β-ketoesters under microwave irradiation or reflux conditions, which can be adapted to introduce ethyl substituents at N-1 by using ethyl-substituted starting materials or alkylating agents.

Sequential oxidation and cyclization: Some methods involve Kornblum oxidation of benzyl halides to benzaldehydes followed by cyclization with thiourea derivatives to form the pyrimidinone ring, which can be modified to include ethyl groups.

3 Data Table: Summary of Preparation Conditions and Yields

4 Research Findings and Notes

The nucleophilicity of the sulfur atom in the thiopyrimidine ring often leads to preferential S-alkylation; however, careful control of reaction conditions can direct alkylation to the N-1 position.

The choice of base and solvent is critical: potassium carbonate in DMF is commonly used for alkylation reactions due to its ability to deprotonate the nitrogen and facilitate nucleophilic substitution.

Microwave-assisted synthesis has been reported to improve reaction rates and yields in the formation of dihydropyrimidinones, offering a greener and more efficient alternative.

The purification typically involves recrystallization from acetone-DMF or ethanol to obtain pure crystalline products suitable for further pharmacological evaluation.

Spectroscopic characterization (IR, NMR, MS) confirms the structure and substitution pattern, with disappearance of NH2 signals and appearance of ethyl group signals in NMR spectra indicating successful N-1 alkylation.

Q & A

Q. How to design analogs with enhanced metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.